Cathinone hydrochloride (CAS 72739-14-1) is the hydrochloride salt of the primary psychoactive beta-keto alkaloid found in Catha edulis. As an analytical reference standard and pharmacological tool, it functions as a substrate for the dopamine (DAT) and norepinephrine (NET) transporters. From a procurement perspective, the hydrochloride salt is required because the freebase form is structurally unstable. Cathinone HCl provides an aqueous solubility of ~10 mg/mL in PBS and resists spontaneous dimerization, making it the baseline material for forensic toxicology, monoamine transporter assays, and the synthesis of substituted synthetic cathinones .
Substituting cathinone hydrochloride with its freebase form, non-beta-keto analogs (like amphetamine), or N-methylated derivatives (like methcathinone) alters experimental outcomes. Cathinone freebase undergoes rapid oxidative dimerization into 3,6-dimethyl-2,5-diphenylpyrazine, which introduces artifacts into precise quantification or reproducible assays [1]. Furthermore, substituting with methcathinone or ring-substituted cathinones alters the monoamine transporter binding profile, specifically shifting the DAT/SERT selectivity ratio [2]. For forensic identification or baseline neuropharmacological modeling, the hydrochloride salt of cathinone provides the required structural fidelity and specific DAT/NET substrate behavior without the confounding serotonergic activity seen in analogs.
Cathinone freebase undergoes rapid oxidative dimerization to form 3,6-dimethyl-2,5-diphenylpyrazine during extraction, handling, or storage. Procurement of the hydrochloride salt arrests this degradation pathway. While the freebase degrades significantly within days at room temperature, cathinone hydrochloride remains structurally intact for long-term storage, ensuring that analytical peaks in GC-MS or LC-MS correspond solely to the target monomer rather than pyrazine artifacts [1].
| Evidence Dimension | Oxidative dimerization rate |
| Target Compound Data | Cathinone HCl: Resists spontaneous pyrazine formation under standard storage. |
| Comparator Or Baseline | Cathinone freebase: Rapidly dimerizes to 3,6-dimethyl-2,5-diphenylpyrazine. |
| Quantified Difference | Arrest of dimerization in the HCl salt form. |
| Conditions | Standard storage and handling conditions. |
Buyers must procure the hydrochloride salt to maintain shelf-life and avoid pyrazine contamination in analytical or pharmacological assays.
As a baseline beta-keto amphetamine, cathinone exhibits a distinct monoamine transporter profile compared to its substituted derivatives. In vitro assays demonstrate that cathinone has measurable affinity for DAT and NET (low micromolar to nanomolar IC50) but negligible affinity for SERT (>30 μM). In contrast, para-halogenated or ring-substituted synthetic cathinones exhibit an increased affinity for SERT, altering the DAT/SERT ratio[1]. This makes unsubstituted cathinone HCl the required control material for studying dopaminergic and noradrenergic transport mechanisms without serotonergic interference.
| Evidence Dimension | Transporter binding affinity (IC50) |
| Target Compound Data | Cathinone: DAT/NET affinity present, SERT affinity >30 μM. |
| Comparator Or Baseline | Substituted cathinones (e.g., para-halogenated): Increased SERT affinity, altered DAT/SERT ratio. |
| Quantified Difference | Unsubstituted cathinone maintains a DAT/SERT inhibition ratio >10. |
| Conditions | In vitro monoamine transporter binding assays. |
Selecting unsubstituted cathinone HCl is necessary for researchers needing a specific DAT/NET substrate model without the serotonergic effects of synthetic analogs.
The hydrochloride salt form of cathinone provides quantifiable solubility profiles for biological assays and analytical chromatography. Cathinone HCl achieves a solubility of approximately 10 mg/mL in PBS (pH 7.2) and up to 30 mg/mL in organic solvents such as DMSO, DMF, and ethanol . This contrasts with the freebase, which presents formulation challenges in aqueous physiological buffers due to instability. The aqueous solubility of the HCl salt allows for direct administration in cell culture media or animal models, minimizing the need for organic cosolvents.
| Evidence Dimension | Solubility in physiological buffer |
| Target Compound Data | Cathinone HCl: ~10 mg/mL in PBS (pH 7.2). |
| Comparator Or Baseline | Cathinone freebase: Poor aqueous solubility and rapid degradation in solution. |
| Quantified Difference | 10 mg/mL aqueous solubility for the HCl salt. |
| Conditions | PBS (pH 7.2) at standard ambient temperature. |
Documented aqueous solubility streamlines workflow preparation for in vitro and in vivo studies by eliminating the need for complex cosolvents.
Due to its resistance to oxidative dimerization, cathinone hydrochloride is utilized as the reference standard for the forensic identification and quantification of Khat extracts and illicit synthetic cathinones via chromatography workflows [1].
Because it targets DAT and NET with negligible SERT affinity, cathinone HCl is procured as a baseline control in neuropharmacological assays evaluating the transporter binding profiles of novel psychoactive substances [2].
The highly soluble hydrochloride salt serves as a characterized starting material in the controlled laboratory synthesis and structure-activity relationship (SAR) profiling of next-generation beta-keto amphetamine derivatives.
Irritant